REACTION_SMILES
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[C:16]([P:17]([C:18]([CH3:19])([CH3:20])[CH3:21])[c:22]1[cH:23][cH:24][cH:25][cH:26][c:27]1-[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)([CH3:34])([CH3:35])[CH3:36].[CH2:37]1[CH2:38][O:39][CH2:40][CH2:41][NH:42]1.[CH3:43][C:44]([CH3:45])([O-:46])[CH3:47].[CH3:49][c:50]1[cH:51][cH:52][cH:53][cH:54][cH:55]1.[CH3:65][CH2:66][O:67][C:68](=[O:69])[CH3:70].[I:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[N:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[n:6][cH:7]1.[Na+:48].[O-:57][C:58]([CH3:59])=[O:60].[O-:61][C:62]([CH3:63])=[O:64].[Pd+2:56]>>[c:2]1([N:42]2[CH2:37][CH2:38][O:39][CH2:40][CH2:41]2)[cH:3][cH:4][c:5]([C:8](=[O:9])[N:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)P(c1ccccc1-c1ccccc1)C(C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccc(I)cn1)N1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd+2]
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Name
|
|
Type
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product
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Smiles
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O=C(c1ccc(N2CCOCC2)cn1)N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |